8-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-9-13(25-20-11)6-4-8-19-17(21)14-10-12-5-3-7-15(23-2)16(12)24-18(14)22/h3,5,7,9-10H,4,6,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIYSWFSCIGMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the isoxazole moiety: The isoxazole ring can be synthesized separately and then attached to the chromene core through a coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to attach different moieties to the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, 8-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block. Its functional groups allow for various chemical modifications, facilitating the synthesis of more complex molecules. Researchers can utilize this compound to explore new synthetic pathways and develop derivatives with enhanced properties.
Biological Research
The biological activity of this compound has garnered attention due to its potential interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The chromene structure is known for its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
Medicinal Chemistry
The therapeutic potential of 8-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is being investigated for various conditions:
- Anticancer Activity : Initial in vitro studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : Given its structural similarities to other neuroprotective agents, this compound could be explored for its ability to protect neuronal cells from damage.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 8-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM, with the highest efficacy observed after 72 hours of exposure.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings support its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways and biological processes. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Key Similarities :
- Shares the coumarin core with identical substitutions at positions 3 (carboxamide) and 8 (methoxy).
Key Differences :
- Substituent on Carboxamide : The pyridinyl group in this analog replaces the isoxazole-containing propyl chain in the target compound. Pyridine’s aromatic nitrogen may enhance π-π stacking interactions, whereas the isoxazole’s oxygen and nitrogen atoms could offer distinct hydrogen-bonding or dipole interactions.
- Molecular Weight : The target compound (MW ≈ 356.3 g/mol, estimated) is heavier than the pyridinyl analog (MW ≈ 326.3 g/mol, based on ), likely due to the extended propyl-isoxazole chain.
- Commercial Status : Both compounds are discontinued, but the pyridinyl analog was available in larger quantities (up to 10 g), suggesting higher initial demand or synthesis scalability.
Heterocyclic Carboxamide Derivatives: Pyrazole and Benzoxazole Analogs
and describe carboxamides with pyrazole or benzoxazole cores, which differ in scaffold but share functional groups relevant to bioactivity:
Comparative Insights :
- Bioactivity Potential: Pyrazole-carboxamides () are optimized for crystallinity and stability, whereas the target compound’s coumarin-isoxazole hybrid may prioritize membrane permeability or target selectivity.
- Synthetic Complexity : The target compound’s propyl-isoxazole chain introduces synthetic challenges (e.g., regioselective isoxazole formation) compared to simpler aryl substitutions in pyrazole analogs.
Isoxazole-Containing Compounds
highlights compounds with 3-methylisoxazol-5-yl groups, though in different contexts:
- Example: 1-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(3-methylisoxazol-5-yl)ethanone.
- Comparison: The isoxazole moiety here is part of a ketone-linked ethanone chain, whereas the target compound integrates isoxazole via a propyl-carboxamide linker.
Research Findings and Implications
- Structural Analysis : The target compound’s combination of coumarin and isoxazole motifs is unique among the analogs reviewed. Its discontinuation () may reflect formulation challenges, such as poor aqueous solubility—a common issue with lipophilic heterocycles.
Biological Activity
8-Methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 2034333-37-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chromene core, which is known for various pharmacological effects, and an isoxazole moiety that contributes to its bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H20N2O4
- Molecular Weight : 342.3 g/mol
- Structure : The compound consists of a methoxy group, a propyl chain, and a carboxamide functional group attached to the chromene structure.
The biological activity of 8-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)-2-oxo-2H-chromene-3-carboxamide primarily involves its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are critical in transmitting signals within cells. This modulation can influence various physiological processes such as inflammation and pain response .
- Enzyme Inhibition : The presence of the isoxazole ring suggests potential inhibitory effects on enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases like cancer and metabolic disorders.
Anticancer Activity
Research indicates that compounds with chromene structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Properties
The isoxazole moiety has been associated with antimicrobial activities. Compounds containing this structure have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis involves two key steps:
- Methoxy Group Introduction : Methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the methoxy group onto the coumarin scaffold .
- Coupling Reactions : The isoxazole-propyl side chain is coupled to the methoxy-substituted coumarin core using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions .
Purification typically employs flash column chromatography on silica gel, followed by recrystallization from acetone to achieve high purity .
Advanced: How can coupling reaction yields be optimized for large-scale synthesis?
Answer:
Optimization strategies include:
- Solvent Selection : Dry DMF or THF enhances reaction efficiency by stabilizing intermediates .
- Catalyst Loading : Adjusting DMAP concentrations (0.1–0.3 eq) to balance reaction rate and side-product formation.
- Temperature Control : Maintaining temperatures between 0–25°C to prevent thermal degradation .
- Scalable Techniques : Transitioning to continuous flow reactors for improved mixing and heat dissipation .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .
Advanced: How can structural ambiguities from conflicting spectroscopic data be resolved?
Answer:
- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positioning (e.g., methoxy and isoxazole groups) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, distinguishing isobaric species .
Basic: How is compound purity assessed during synthesis?
Answer:
- Chromatography : TLC (silica gel, UV detection) and HPLC (C18 column, acetonitrile/water gradient) monitor reaction progress .
- Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity and purity .
- Spectroscopic Validation : Consistent FTIR peaks (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H NMR integrations confirm structural integrity .
Advanced: What strategies address discrepancies in bioactivity data across studies?
Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell line viability assays) .
- Metabolic Stability Testing : Use microsomal assays (e.g., human liver microsomes) to identify pharmacokinetic variability .
- Structural Analog Comparison : Compare bioactivity with analogs (e.g., coumarin derivatives lacking the isoxazole group) to isolate functional group contributions .
Basic: What analytical techniques characterize this compound’s stability?
Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Solubility Tests : Assess stability in buffers (pH 1–10) to identify hydrolysis-prone conditions .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under IEC 60068-2-50 light exposure standards .
Advanced: How does the isoxazole moiety influence biological activity?
Answer:
The 3-methylisoxazol-5-yl group enhances:
- Target Binding : Hydrogen bonding with enzyme active sites (e.g., kinases) via the nitrogen-oxygen framework .
- Metabolic Resistance : Reduced CYP450-mediated oxidation compared to non-heterocyclic analogs .
- Solubility : The propyl linker balances lipophilicity, improving membrane permeability in cell-based assays .
Basic: What are the compound’s key spectral signatures?
Answer:
- ¹H NMR : δ 8.2–8.4 ppm (coumarin C4-H), δ 6.1 ppm (isoxazole C-H), δ 3.9 ppm (methoxy -OCH₃) .
- ¹³C NMR : δ 160–165 ppm (carboxamide C=O), δ 110–115 ppm (isoxazole carbons) .
- IR : 1680 cm⁻¹ (amide I band), 1240 cm⁻¹ (C-O-C stretch) .
Advanced: How can computational methods aid in designing derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
